

3-Chloro-4-fluorophenol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Chloro-4-fluorophenol*

Cat. No.: *B1581553*

[Get Quote](#)

An In-depth Technical Guide to **3-Chloro-4-fluorophenol**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

3-Chloro-4-fluorophenol is a halogenated aromatic organic compound that serves as a crucial building block in the synthesis of more complex molecules.^[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenol ring, imparts specific reactivity and properties that are highly valued in various fields of chemical research and development. This guide provides a comprehensive overview of **3-Chloro-4-fluorophenol**, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, synthesis methodologies, key applications, safety protocols, and analytical characterization techniques.

Core Compound Identifiers

Precise identification is paramount in chemical synthesis and regulatory compliance. **3-Chloro-4-fluorophenol** is cataloged under several internationally recognized systems.

Identifier	Value	Source(s)
CAS Number	2613-23-2	[2] [3]
IUPAC Name	3-chloro-4-fluorophenol	[2] [4] [5]
Molecular Formula	C ₆ H ₄ ClFO	[2] [3] [4]
Linear Formula	ClC ₆ H ₃ (F)OH	
InChI	InChI=1S/C6H4ClFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H	[3] [4]
InChIKey	ZQXLIXHVJVAPLW-UHFFFAOYSA-N	[2] [3] [4]
SMILES	C1=CC(=C(C=C1O)Cl)F	[2] [4]
EC Number	220-042-5	

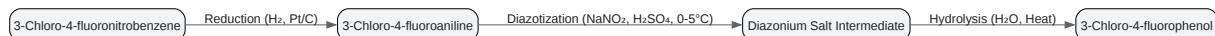
Physicochemical and Pharmacokinetic Properties

The physical and chemical properties of **3-Chloro-4-fluorophenol** dictate its behavior in reactions, its solubility, and its potential physiological impact. These characteristics are essential for designing synthetic routes and for preliminary assessment in drug discovery pipelines.

Property	Value	Source(s)
Molecular Weight	146.55 g/mol	[2]
Appearance	Cream-colored to brown crystalline solid	[6]
Melting Point	38-40 °C	[6]
Boiling Point	104 °C at 11 mmHg	[4] [6]
Flash Point	109 °C (closed cup)	[1] [7]
Density	~1.4 g/cm ³	[1]
pKa	9.01 ± 0.18 (Predicted)	[6]
LogP (Octanol-Water Partition Coefficient)	2.38	[4]
Topological Polar Surface Area (TPSA)	20.23 Å ²	[4]
Water Solubility	0.145-0.295 mg/mL	[4]

Pharmacokinetic insights suggest that the compound has high gastrointestinal absorption potential and the ability to permeate the blood-brain barrier.[\[4\]](#) It is not a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is a favorable characteristic in early-stage drug development.[\[4\]](#)

Synthesis and Chemical Reactivity


Synthetic Pathway

While various synthetic routes can be conceptualized, a common approach for producing substituted phenols involves the reduction of a corresponding nitroaromatic compound. For **3-Chloro-4-fluorophenol**, a plausible synthesis starts from 3-chloro-4-fluoronitrobenzene. This precursor can be reduced to the corresponding aniline, which can then be converted to the phenol.

A described method for a similar compound, 3-chloro-4-fluoroaniline, involves the catalytic reduction of 3-chloro-4-fluoronitrobenzene using a platinum catalyst under a hydrogen atmosphere.^[4] This aniline can then be subjected to diazotization followed by hydrolysis to yield the target phenol.

Experimental Protocol: Synthesis via Diazotization (Conceptual)

- Reduction of Nitro-Precursor: 3-Chloro-4-fluoronitrobenzene is catalytically hydrogenated using a catalyst like Pt/C or Pd/C in a suitable solvent (e.g., ethanol) under hydrogen pressure (0.1-5 MPa) at a temperature of 50-100°C for 1-10 hours to yield 3-chloro-4-fluoroaniline.^[4]
- Diazotization: The resulting 3-chloro-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.
- Hydrolysis: The diazonium salt solution is then slowly added to hot aqueous acid (e.g., dilute H₂SO₄), causing the evolution of nitrogen gas and the formation of **3-Chloro-4-fluorophenol**.
- Purification: The product can be extracted from the reaction mixture using an organic solvent, followed by purification techniques such as distillation or recrystallization.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis workflow for **3-Chloro-4-fluorophenol**.

Chemical Reactivity

3-Chloro-4-fluorophenol exhibits reactivity typical of phenols and halogenated aromatic compounds.^[4] The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. The existing substituents (Cl and F) will also influence the regioselectivity of further reactions. The phenolic hydroxyl group itself can undergo reactions such as etherification and esterification.

Applications in Research and Drug Development

The true value of **3-Chloro-4-fluorophenol** lies in its role as a versatile intermediate.

- **Pharmaceutical Research:** Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.^[4] This compound serves as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications.^[4]
- **Agrochemicals:** Similar to pharmaceuticals, the introduction of chloro- and fluoro-substituents can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.
- **Organic Synthesis:** The presence of multiple reactive sites—the hydroxyl group and the aromatic ring activated for substitution—makes it a valuable building block for creating more complex chemical structures for various applications, including material science.^[4]

Safety, Handling, and Hazard Information

Handling **3-Chloro-4-fluorophenol** requires adherence to standard laboratory safety protocols for hazardous chemicals.

GHS Hazard Information: Aggregated GHS information indicates the following hazards^{[4][6]}:

- **Pictogram:** Irritant
- **Hazard Statements:**
 - H302: Harmful if swallowed.
 - H312: Harmful in contact with skin.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[7][8]
- First Aid Measures:
 - Skin Contact: Immediately wash off with soap and plenty of water.[8][9]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]
 - Ingestion: Rinse mouth with water and consult a physician.[8]
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]
- Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]
- Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[7]

Analytical Characterization

To ensure the purity and confirm the identity of **3-Chloro-4-fluorophenol**, a suite of analytical techniques is employed. While specific impurity profiles would depend on the synthetic route, standard methods for characterization are well-established for related compounds.[10]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the carbon-hydrogen framework of the molecule. ^{19}F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom. Spectral data for **3-Chloro-4-fluorophenol** is available in chemical databases.[11]
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Electron ionization mass spectra are available in the NIST Chemistry WebBook.[3]

- Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the broad O-H stretch of the phenol and C-Cl and C-F bond vibrations.[5]
- Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound and quantifying any impurities.[10]

Conclusion

3-Chloro-4-fluorophenol is a specialized chemical intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its distinct physicochemical properties, stemming from its unique halogen substitution pattern, make it a valuable precursor for complex target molecules. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 3-CHLORO-4-FLUOROPHENOL | CAS 2613-23-2 [matrix-fine-chemicals.com]
- 3. 3-Chloro-4-fluorophenol [webbook.nist.gov]
- 4. Buy 3-Chloro-4-fluorophenol | 2613-23-2 [smolecule.com]
- 5. 3-Chloro-4-fluorophenol | C6H4ClFO | CID 75790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Chloro-4-fluorophenol | 2613-23-2 [m.chemicalbook.com]
- 7. 3-Chloro-4-fluorophenol - Safety Data Sheet [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum [chemicalbook.com]

- To cite this document: BenchChem. [3-Chloro-4-fluorophenol CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581553#3-chloro-4-fluorophenol-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com